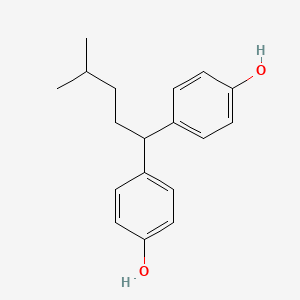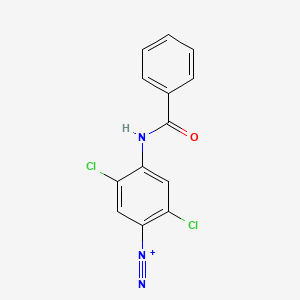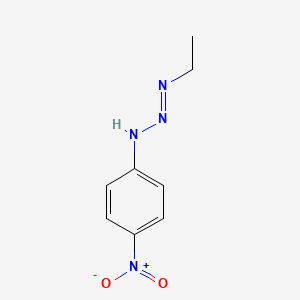
N-Ethyldiazenyl-4-nitro-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyldiazenyl-4-nitro-aniline is an organic compound with the molecular formula C8H10N4O2 It is a derivative of aniline, featuring an ethyldiazenyl group and a nitro group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyldiazenyl-4-nitro-aniline typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Ethyldiazenyl-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of N-ethyl-4-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
N-Ethyldiazenyl-4-nitro-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of corrosion inhibitors and antioxidants.
作用机制
The mechanism of action of N-Ethyldiazenyl-4-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ethyldiazenyl group can participate in electron transfer reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of N-Ethyldiazenyl-4-nitro-aniline.
2-Nitroaniline: An isomer with different chemical properties.
3-Nitroaniline: Another isomer with distinct reactivity.
属性
CAS 编号 |
91038-03-8 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
N-(ethyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C8H10N4O2/c1-2-9-11-10-7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H,9,10) |
InChI 键 |
RYRYCGWJMVYUNP-UHFFFAOYSA-N |
规范 SMILES |
CCN=NNC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



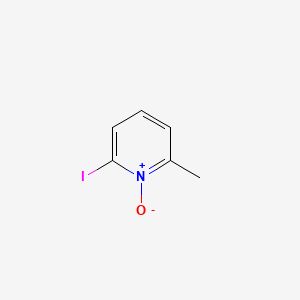
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)


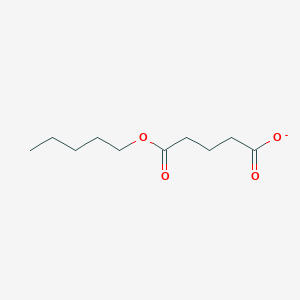
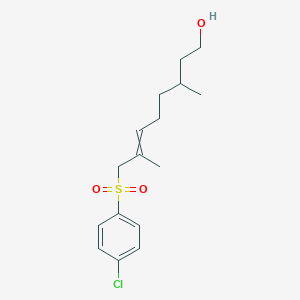
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)

